PSB069

Description

Properties

IUPAC Name |

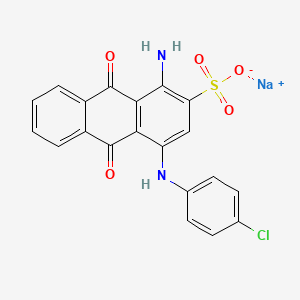

sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINIBOSGQKLOIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PSB-069: A Technical Guide to a Non-Selective NTPDase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-069 is a notable chemical entity within the field of purinergic signaling, acting as a non-selective inhibitor of several ectonucleoside triphosphate diphosphohydrolase (NTPDase) isoforms. Specifically, it has been characterized as a competitive inhibitor of rat NTPDase1, NTPDase2, and NTPDase3.[1] This guide provides an in-depth exploration of the mechanism of action of PSB-069, detailing its effects on purinergic signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of NTPDases

The primary mechanism of action of PSB-069 is the competitive inhibition of NTPDases. These enzymes are crucial regulators of extracellular nucleotide concentrations, primarily ATP and ADP, which act as signaling molecules by activating purinergic P2 receptors.[1][2] By inhibiting NTPDase1, 2, and 3, PSB-069 effectively blocks the hydrolysis of ATP and ADP to AMP. This leads to an accumulation of extracellular ATP and ADP, thereby prolonging and enhancing their signaling effects through P2X and P2Y receptors.

Signaling Pathway Context

The purinergic signaling cascade is a complex system involved in a myriad of physiological processes. The inhibitory action of PSB-069 directly impacts this pathway by modulating the availability of P2 receptor agonists.

Quantitative Data

The inhibitory potency of PSB-069 against different rat NTPDase isoforms has been quantified, demonstrating its non-selective profile.

| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Species | Reference |

| NTPDase1 | PSB-069 | 16 µM | Competitive | Rat | --INVALID-LINK--[1] |

| NTPDase2 | PSB-069 | 18 µM | Competitive | Rat | --INVALID-LINK--[1] |

| NTPDase3 | PSB-069 | 17 µM | Competitive | Rat | --INVALID-LINK--[1] |

Structure-Activity Relationship

PSB-069 belongs to the class of 1-amino-2-sulfo-4-arylaminoanthraquinone derivatives. Structure-activity relationship (SAR) studies on this class of compounds have revealed key structural features necessary for their inhibitory activity on NTPDases. The 2-sulfonate group is essential for activity, as derivatives with a 2-methyl substitution were found to be inactive.[1] The nature of the substituent at the 4-amino position influences both the potency and selectivity for different NTPDase isoforms. For PSB-069, the 4-p-chloroanilino group contributes to its non-selective inhibition profile against NTPDase1, 2, and 3.[1]

Experimental Protocols

The characterization of PSB-069 as an NTPDase inhibitor has been primarily achieved through enzymatic activity assays. Below are detailed methodologies for two common assays used in such studies.

Capillary Electrophoresis (CE) Based NTPDase Activity Assay

This method allows for the separation and quantification of the substrate (ATP/ADP) and the product (AMP) of the enzymatic reaction.

Detailed Steps:

-

Enzyme Preparation: Membrane preparations containing the specific rat NTPDase isoform (1, 2, or 3) are obtained from transfected cells.

-

Reaction Mixture: A reaction buffer (e.g., 50 mM phosphate buffer, pH 6.5) is prepared. The substrate (ATP or ADP) is dissolved in this buffer to a fixed concentration (e.g., 400 µM). PSB-069 is added at varying concentrations to determine its inhibitory effect.

-

In-Capillary Reaction: The enzymatic reaction is performed directly within the capillary. This is achieved by sequential hydrodynamic injection of plugs of the substrate solution (with or without PSB-069), the enzyme preparation, and again the substrate solution.

-

Incubation: The loaded capillary is incubated for a defined period (e.g., 5 minutes) to allow the enzymatic reaction to proceed.

-

Electrophoretic Separation: A constant current (e.g., -60 µA) is applied to separate the substrate (ATP/ADP) and the product (AMP) based on their electrophoretic mobility. A polyacrylamide-coated capillary can be used to improve separation.

-

Detection and Quantification: The separated molecules are detected by their UV absorbance at a specific wavelength (e.g., 210 nm). The peak areas of the substrate and product are quantified to determine the rate of the enzymatic reaction and the extent of inhibition by PSB-069.

Malachite Green Colorimetric Assay for NTPDase Activity

This assay is a common alternative that measures the amount of inorganic phosphate (Pi) released during the hydrolysis of ATP or ADP.

Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured to quantify the amount of Pi produced.

Detailed Steps:

-

Reaction Setup: The enzymatic reaction is set up in a microplate well containing the reaction buffer, the NTPDase enzyme preparation, the substrate (ATP or ADP), and varying concentrations of PSB-069.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic activity.

-

Reaction Termination: The reaction is stopped by adding the malachite green reagent, which typically contains acid to denature the enzyme.

-

Color Development: The mixture is incubated at room temperature to allow for the formation of the colored complex between malachite green, molybdate, and the released inorganic phosphate.

-

Absorbance Measurement: The absorbance of the colored complex is measured using a microplate reader at a wavelength of approximately 620-640 nm.

-

Data Analysis: The amount of phosphate released is determined by comparing the absorbance values to a standard curve generated with known concentrations of phosphate. The inhibitory effect of PSB-069 is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Conclusion

PSB-069 serves as a valuable research tool for studying the roles of NTPDase1, 2, and 3 in purinergic signaling. Its mechanism as a non-selective, competitive inhibitor is well-characterized, and the availability of established experimental protocols facilitates its use in further investigations into the physiological and pathological processes regulated by extracellular nucleotides. The insights gained from studies using PSB-069 can contribute to the development of more potent and selective NTPDase inhibitors for potential therapeutic applications.

References

PSB069 as a Non-Selective NTPDase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are critical signaling molecules involved in a myriad of physiological and pathological processes. The concentration and availability of these purinergic signaling molecules are tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). PSB069 is a potent, non-selective inhibitor of several key NTPDase isoforms, making it a valuable pharmacological tool for investigating the roles of purinergic signaling in various biological systems. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, a detailed experimental protocol for its use, and its impact on cellular signaling pathways.

This compound: Mechanism of Action and Inhibitory Profile

This compound, chemically identified as 1-Amino-4-(4-chlorophenyl)aminoanthraquinone-2-sulfonic acid sodium salt, functions as a non-selective inhibitor of NTPDase enzymes. These enzymes are responsible for the sequential hydrolysis of extracellular ATP and ADP to adenosine monophosphate (AMP), thereby terminating P2 receptor signaling and initiating P1 receptor activation through the subsequent generation of adenosine by ecto-5'-nucleotidase (CD73).

By inhibiting NTPDases, this compound prevents the degradation of ATP and ADP, leading to their accumulation in the extracellular space. This, in turn, prolongs and enhances the activation of P2 purinergic receptors (P2X and P2Y), which are involved in processes such as inflammation, neurotransmission, and platelet aggregation.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been characterized against several NTPDase isoforms. The following table summarizes the available quantitative data, providing a clear comparison of its potency.

| Target NTPDase Isoform | Inhibitor | Ki (µM) | Comments |

| NTPDase1 | This compound | 16 - 18 | Non-selective inhibition.[1] |

| NTPDase2 | This compound | 16 - 18 | Non-selective inhibition.[1] |

| NTPDase3 | This compound | 16 - 18 | Non-selective inhibition.[1] |

Experimental Protocols: Measuring NTPDase Inhibition with this compound

The most common method to determine the inhibitory activity of compounds like this compound on NTPDases is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The malachite green assay is a sensitive colorimetric method for this purpose.

Malachite Green Assay for NTPDase Inhibition

Principle: This assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a stable colored complex that can be measured spectrophotometrically at a wavelength of approximately 620 nm. The amount of phosphate detected is directly proportional to the NTPDase activity.

Materials:

-

This compound

-

Recombinant human or rat NTPDase1, NTPDase2, or NTPDase3

-

ATP or ADP (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂)

-

Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

-

Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve the desired final concentrations.

-

Prepare substrate solutions (ATP or ADP) in assay buffer. The final concentration should be at or near the Km value for the specific NTPDase isoform being tested.

-

Prepare the malachite green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions immediately before use.

-

-

Enzyme Inhibition Assay:

-

To the wells of a 96-well plate, add the following in triplicate:

-

Assay Buffer (for blank and control wells)

-

This compound at various concentrations (for inhibitor wells)

-

A known NTPDase inhibitor as a positive control.

-

-

Add the NTPDase enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Detection:

-

Stop the reaction by adding the malachite green working solution to all wells.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at ~620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to the Km are known.

-

Visualization of Signaling Pathways and Workflows

Purinergic Signaling Pathway and the Impact of this compound

The following diagram illustrates the canonical purinergic signaling pathway and highlights the points of inhibition by this compound.

Caption: Purinergic signaling pathway and this compound inhibition.

Experimental Workflow for NTPDase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory effect of this compound on NTPDase activity.

Caption: Workflow for NTPDase inhibition assay.

Conclusion

This compound serves as a critical research tool for elucidating the complex roles of purinergic signaling in health and disease. Its non-selective inhibition of key NTPDase isoforms allows for the investigation of the downstream consequences of elevated extracellular ATP and ADP levels. The methodologies and data presented in this guide are intended to support researchers in designing and interpreting experiments utilizing this potent inhibitor. Further research into the specific effects of this compound in various cellular and in vivo models will continue to expand our understanding of the therapeutic potential of targeting NTPDase activity.

References

The Role of PSB-069 in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-069 is a notable pharmacological tool in the study of purinergic signaling, acting as a non-selective inhibitor of several ectonucleoside triphosphate diphosphohydrolases (NTPDases). This technical guide provides an in-depth overview of PSB-069, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use. By elucidating its role in modulating the extracellular nucleotide concentrations, this document serves as a comprehensive resource for researchers investigating the intricate pathways of purinergic signaling and for professionals in the field of drug development targeting this system.

Introduction to Purinergic Signaling and NTPDases

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP, ADP, and adenosine.[1][2] These molecules activate specific purinergic receptors, classified as P1 (adenosine-selective) and P2 (ATP/ADP-selective) receptors, which are involved in a vast array of physiological processes, including neurotransmission, inflammation, and immune responses.[3][4]

The concentration of extracellular nucleotides is tightly regulated by a family of cell-surface enzymes known as ectonucleotidases.[5] Among these, the ectonucleoside triphosphate diphosphohydrolases (NTPDases) play a critical role.[4] NTPDases hydrolyze ATP and ADP to AMP, thereby terminating P2 receptor signaling and initiating the generation of adenosine, the ligand for P1 receptors.[5][6] Four major NTPDases are located on the plasma membrane with extracellular active sites: NTPDase1 (CD39), NTPDase2 (CD39L1), NTPDase3 (CD39L3), and NTPDase8.[4][6] These enzymes exhibit different substrate preferences and tissue distributions, allowing for fine-tuned regulation of purinergic signaling.[5][6]

PSB-069: A Non-Selective NTPDase Inhibitor

PSB-069, with the chemical name 1-amino-4-(4-chlorophenyl)aminoanthraquinone-2-sulfonic acid sodium salt, is an anthraquinone derivative that has been identified as a potent, non-selective inhibitor of NTPDase1, NTPDase2, and NTPDase3.[7][8] Its inhibitory action on these key enzymes makes it a valuable tool for investigating the physiological and pathological roles of ATP and ADP signaling. By blocking the hydrolysis of these nucleotides, PSB-069 can prolong their signaling effects at P2 receptors.

Chemical Properties of PSB-069

| Property | Value |

| Molecular Formula | C₂₀H₁₂ClN₂NaO₅S |

| Molecular Weight | 450.83 g/mol |

| CAS Number | 78510-31-3 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Quantitative Analysis of NTPDase Inhibition by PSB-069

The inhibitory potency of PSB-069 has been quantified against recombinant rat NTPDase1, NTPDase2, and NTPDase3. The following table summarizes the reported IC₅₀ values.

| Enzyme Target | IC₅₀ (µM) | Reference |

| rat NTPDase1 | 15.7 | [9] |

| rat NTPDase2 | ~17 | [9] |

| rat NTPDase3 | ~18 | [8] |

These values demonstrate that PSB-069 inhibits all three NTPDases in a similar micromolar range, confirming its non-selective profile.[8][9]

Signaling Pathways Modulated by PSB-069

PSB-069's primary role in purinergic signaling is the potentiation of P2 receptor signaling by preventing the degradation of ATP and ADP. This has significant implications for various downstream cellular events.

As depicted in Figure 1, ATP and ADP released into the extracellular space activate P2 receptors, triggering downstream signaling cascades. NTPDases 1, 2, and 3 hydrolyze ATP and ADP to AMP, which is then converted to adenosine by ecto-5'-nucleotidase (CD73). PSB-069 inhibits NTPDase activity, leading to an accumulation of extracellular ATP and ADP, thereby enhancing P2 receptor-mediated cellular responses.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of PSB-069's inhibitory activity.

NTPDase Inhibition Assay using Capillary Electrophoresis

This method, adapted from Baqi et al., allows for the separation and quantification of the substrate (ATP/ADP) and the product (AMP) of the NTPDase reaction.[7]

Materials:

-

Recombinant rat NTPDase1, NTPDase2, or NTPDase3 (from transfected cell membranes)

-

PSB-069

-

ATP or ADP (substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂

-

Capillary Electrophoresis (CE) system with UV detection

Procedure:

-

Prepare stock solutions of PSB-069 in DMSO.

-

Prepare serial dilutions of PSB-069 in the assay buffer.

-

In a microcentrifuge tube, combine the NTPDase enzyme preparation, the desired concentration of PSB-069 (or vehicle control), and the assay buffer.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to a final concentration of 400 µM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by heating at 95°C for 5 minutes or by adding a quenching solution (e.g., 0.1 M HCl).

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by capillary electrophoresis to separate and quantify the substrate and product peaks.

-

Calculate the percentage of inhibition for each PSB-069 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the PSB-069 concentration and fitting the data to a sigmoidal dose-response curve.

Malachite Green Assay for NTPDase Activity

This colorimetric assay provides an alternative method to measure NTPDase activity by quantifying the inorganic phosphate (Pi) released during ATP or ADP hydrolysis.[1][10][11]

Materials:

-

NTPDase enzyme preparation

-

PSB-069

-

ATP or ADP (substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve using the phosphate standard solution.

-

Prepare serial dilutions of PSB-069 in the assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, the NTPDase enzyme preparation, and the desired concentration of PSB-069 (or vehicle control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate (ATP or ADP).

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at ~620-650 nm using a microplate reader.

-

Determine the amount of phosphate released in each well by comparison to the standard curve.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the CE method.

Conclusion

PSB-069 serves as a critical tool for the pharmacological investigation of purinergic signaling pathways. Its well-characterized, non-selective inhibitory action on NTPDases 1, 2, and 3 allows researchers to manipulate extracellular ATP and ADP levels, thereby dissecting the roles of these nucleotides in health and disease. The experimental protocols provided in this guide offer robust methods for studying the effects of PSB-069 and other potential NTPDase inhibitors. As research into the therapeutic potential of targeting purinergic signaling continues to expand, compounds like PSB-069 will remain indispensable for elucidating the complex mechanisms governing these pathways.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. Crystal structure of NTPDase2 in complex with the sulfoanthraquinone inhibitor PSB-071 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of anthraquinone derivatives derived from bromaminic acid as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]

- 10. eubopen.org [eubopen.org]

- 11. merckmillipore.com [merckmillipore.com]

Investigating Ectonucleotidase Function with PSB069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the function of ectonucleotidases and the utility of PSB069 as a chemical probe to investigate their roles in purinergic signaling. This document details the mechanism of action of ectonucleotidases, the inhibitory properties of this compound, and provides detailed experimental protocols for its use in enzymatic and cell-based assays. Furthermore, it presents key signaling pathways modulated by these enzymes and workflows for their investigation.

Introduction to Ectonucleotidases and Purinergic Signaling

Ectonucleotidases are a group of cell surface-bound enzymes that play a critical role in regulating the concentration of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[1][2] By hydrolyzing these molecules, ectonucleotidases terminate nucleotide-mediated signaling and initiate adenosine-mediated signaling, which are crucial components of the purinergic signaling pathway.[1][2] This pathway is involved in a wide array of physiological and pathological processes, including inflammation, immunity, thrombosis, and cancer.[1][2]

The two primary ectonucleotidases in the canonical purinergic signaling cascade are:

-

Ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1), also known as CD39: This enzyme catalyzes the hydrolysis of ATP and ADP to adenosine monophosphate (AMP).

-

Ecto-5'-nucleotidase (eN), also known as CD73: This enzyme completes the cascade by hydrolyzing AMP to adenosine.

The resulting adenosine then activates P1 (adenosine) receptors, often eliciting immunosuppressive and anti-inflammatory responses, in contrast to the pro-inflammatory and pro-thrombotic signals often initiated by ATP and ADP binding to P2 receptors.

This compound: A Non-Selective NTPDase Inhibitor

This compound is an anthraquinone derivative that acts as a non-selective inhibitor of several members of the nucleoside triphosphate diphosphohydrolase (NTPDase) family.[3] It is a valuable research tool for studying the collective role of these enzymes in various biological systems.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized against rat NTPDases. The reported inhibition constants (Ki) demonstrate its activity against NTPDase1, NTPDase2, and NTPDase3.

| Target Enzyme | Species | Inhibition Constant (Ki) |

| NTPDase1 | Rat | 16 - 18 µM[3] |

| NTPDase2 | Rat | 16 - 18 µM[3] |

| NTPDase3 | Rat | 16 - 18 µM[3] |

Experimental Protocols

Enzymatic Assay: Malachite Green Assay for Ectonucleotidase Activity

The malachite green assay is a colorimetric method used to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by ectonucleotidases. This assay can be adapted to determine the inhibitory activity of compounds like this compound.

Principle: The assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a green complex that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of inorganic phosphate present.

Materials:

-

Microplate reader

-

96-well microplates

-

Recombinant ectonucleotidase (e.g., human or rat NTPDase1, 2, or 3)

-

This compound

-

ATP (substrate)

-

Malachite Green Reagent A (Malachite green in sulfuric acid)

-

Malachite Green Reagent B (Molybdate solution)

-

Phosphate standard solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations.

-

Prepare a stock solution of ATP in Assay Buffer.

-

Prepare a series of phosphate standards by diluting the stock solution in Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 20 µL of Assay Buffer.

-

Add 10 µL of the this compound solution at various concentrations (or vehicle control).

-

Add 10 µL of the recombinant ectonucleotidase solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure linear phosphate release.

-

Stop the reaction by adding 50 µL of Malachite Green Reagent A, followed by 50 µL of Malachite Green Reagent B.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Generate a phosphate standard curve by plotting the absorbance versus the known phosphate concentrations.

-

Determine the concentration of phosphate released in each well from the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Cell-Based Assay: Investigating Purinergic Signaling in Cultured Cells

This protocol describes a general method to assess the impact of this compound on purinergic signaling in a cell-based system. The specific endpoint will depend on the cell type and the signaling pathway of interest (e.g., calcium mobilization, cytokine release, or cAMP production).

Principle: By inhibiting ectonucleotidases with this compound, the extracellular concentration of ATP will remain elevated for a longer period upon its release or exogenous application. This can lead to enhanced activation of P2 receptors, which can be measured by downstream signaling events.

Materials:

-

Cell line of interest (e.g., immune cells, endothelial cells, cancer cells)

-

Cell culture medium and supplements

-

This compound

-

ATP or other P2 receptor agonist

-

Assay-specific reagents (e.g., Fluo-4 AM for calcium imaging, ELISA kit for cytokine detection, cAMP assay kit)

-

Multi-well plates suitable for the chosen assay

Protocol:

-

Cell Culture and Plating:

-

Culture the cells of interest under standard conditions.

-

Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in the assay buffer for a defined period (e.g., 30 minutes) at 37°C.

-

-

Stimulation and Measurement:

-

Stimulate the cells with a P2 receptor agonist (e.g., ATP). The concentration of the agonist should be optimized for the specific cell type and response.

-

Measure the desired downstream signaling event according to the manufacturer's instructions for the chosen assay kit (e.g., measure fluorescence for calcium, perform ELISA for cytokines, or measure luminescence/fluorescence for cAMP).

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Plot the response as a function of the this compound concentration to determine its effect on the signaling pathway.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key purinergic signaling pathways and experimental workflows for investigating ectonucleotidase function with this compound.

Purinergic Signaling Pathway

Caption: Purinergic signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Enzymatic Assay

Caption: Workflow for determining this compound inhibitory activity.

Experimental Workflow for Cell-Based Assay

References

- 1. An In Vivo Mouse Model for Human Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Potent and Selective Ectonucleotide Pyrophosphatase/Phosphodiesterase I Inhibitors Based on an Adenosine 5′-(α or γ)- Thio-(α,β- or β,γ)-methylenetriphosphate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Whitepaper: The Impact of PSB069 on Extracellular ATP and ADP Homeostasis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular adenosine 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP) are critical signaling molecules involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and thrombosis. The concentrations of these purinergic messengers are tightly regulated by a family of cell-surface enzymes known as ectonucleotidases. PSB069 is a potent pharmacological tool used to investigate this signaling pathway. This document provides a comprehensive technical overview of this compound, its mechanism of action as a non-selective inhibitor of Nucleoside Triphosphate Diphosphohydrolases (NTPDases), its quantitative effect on extracellular ATP and ADP levels, and detailed protocols for measuring these effects.

Introduction to Purinergic Signaling and Ectonucleotidases

Purinergic signaling refers to the extracellular functions of nucleotides and nucleosides. Released from cells during physiological activation or stress, ATP and ADP act as agonists for P2 receptors, which are broadly categorized into ionotropic P2X receptors and G-protein-coupled P2Y receptors. The activation of these receptors initiates downstream signaling cascades that regulate cellular function.

The biological activity of these nucleotides is terminated by rapid enzymatic hydrolysis. This process is primarily mediated by four families of ectonucleotidases, with the NTPDase family (also known as E-NTPDases or CD39/apyrase family) playing a central role. Cell surface-located members, specifically NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8, are responsible for the sequential hydrolysis of ATP to ADP and subsequently to adenosine 5'-monophosphate (AMP).[1] By controlling the availability of P2 receptor agonists, these enzymes are critical regulators of purinergic signaling.

This compound has been identified as a non-selective inhibitor of NTPDase1, 2, and 3, making it a valuable agent for studying the consequences of sustained P2 receptor activation.[2]

Mechanism of Action: this compound as an NTPDase Inhibitor

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of NTPDases. These enzymes hydrolyze the phosphoanhydride bonds of extracellular ATP and ADP. NTPDase1, for instance, efficiently hydrolyzes both ATP and ADP, while NTPDase2 preferentially hydrolyzes ATP over ADP.[1] By binding to these enzymes, this compound prevents the degradation of ATP and ADP, leading to their accumulation in the extracellular space. This accumulation results in prolonged and enhanced activation of P2 receptors.

The following diagram illustrates the canonical purinergic signaling pathway and the inhibitory action of this compound.

Caption: Mechanism of this compound action on the purinergic pathway.

Quantitative Data on NTPDase Inhibition

This compound acts as a competitive inhibitor of NTPDase1, 2, and 3. The inhibitory constant (Kᵢ) provides a quantitative measure of an inhibitor's potency. For comparison, data for other commonly used NTPDase inhibitors are also presented.

| Inhibitor | Target Enzyme(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| This compound | NTPDase1, 2, 3 (non-selective) | Kᵢ = 16-18 µM | [2] |

| ARL 67156 | NTPDase1, 3; NPP1 (competitive) | Kᵢ ≈ 11-18 µM | [3] |

| 8-BuS-AMP | NTPDase1 (selective) | Kᵢ = 0.292 µM (human) | [2] |

| PSB-06126 | NTPDase1, 3 | Kᵢ = 0.33 µM (rat NTPDase1), 2.22 µM (rat NTPDase3) | [2] |

| CD39-IN-1 | CD39 (NTPDase1) (selective) | IC₅₀ = 68.7 nM | [2] |

Note: Lower Kᵢ or IC₅₀ values indicate higher inhibitory potency.

The application of this compound is expected to cause a significant, concentration-dependent increase in the half-life of extracellular ATP and ADP, thereby elevating their steady-state concentrations in biological systems.

Experimental Protocols

Accurate measurement of extracellular ATP and ADP is crucial for evaluating the effects of inhibitors like this compound. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and widely used method. An alternative, highly sensitive method for ATP measurement is the bioluminescence assay.

Protocol 1: Quantification by HPLC with Fluorescence Detection

This protocol is adapted from methodologies optimized for blood and cell culture samples.[4][5][6] It involves the derivatization of adenine nucleotides with chloroacetaldehyde to form highly fluorescent 1,N⁶-etheno-derivatives, which are then separated and quantified by reversed-phase HPLC.

I. Sample Preparation and Nucleotide Stabilization

-

Collect the extracellular medium (e.g., cell culture supernatant, plasma) into a microcentrifuge tube on ice. Note: Rapid chilling is essential to inhibit enzymatic activity.[4]

-

Immediately add ice-cold perchloric acid (PCA) to a final concentration of 400 mM to denature and precipitate ectonucleotidases and other proteins.[4]

-

Vortex briefly and incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new, pre-chilled tube. At this stage, samples can be stored at -80°C.

II. Etheno-Derivatization

-

To 150 µL of the stabilized sample, add 20 µL of 250 mM Na₂HPO₄ (pH adjusted to 4.0) and 32 µL of 1 M chloroacetaldehyde.[4]

-

Vortex and incubate in a water bath at 72°C for 30 minutes.

-

Stop the reaction by placing the tubes in an ice water bath.

-

Neutralize the samples by adding 50 µL of 0.5 M NH₄HCO₃ (pH 8.5).[4]

III. HPLC Analysis

-

Equipment : An HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm), a fluorescence detector (Excitation: 280 nm, Emission: 410 nm), and a gradient pump.[5][6]

-

Mobile Phase :

-

Gradient Elution :

-

Set the column temperature to 40°C and flow rate to 0.5 mL/min.[4]

-

Equilibrate the column with 100% Buffer A.

-

Inject 10-20 µL of the derivatized sample.

-

Run a linear gradient from 100% Buffer A to 100% Buffer B over approximately 13-15 minutes.[4]

-

Wash the column with 100% Buffer B before re-equilibrating with Buffer A for the next run.

-

-

Quantification : Generate a standard curve using known concentrations of etheno-derivatized ATP and ADP standards. Calculate sample concentrations by integrating the peak areas and comparing them to the standard curve.[6]

Caption: Experimental workflow for HPLC-based nucleotide measurement.

Protocol 2: Quantification of ATP by Bioluminescence Assay

This method is highly sensitive specifically for ATP and is based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.[7][8]

I. Reagent Preparation

-

Prepare an ATP standard curve (e.g., from 1 nM to 1 µM) using the same buffer as the experimental samples to control for matrix effects.

-

Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions (e.g., Promega ENLITEN® ATP Assay System, Sigma-Aldrich ATP Bioluminescence Kit).[7][9] Protect from light and keep on ice.

II. Sample Measurement

-

Pipette 100 µL of the extracellular medium sample into the wells of a white, opaque 96-well plate. Include wells for blanks and standards.

-

Equilibrate the plate to room temperature for 5-10 minutes.

-

Add 100 µL of the prepared luciferin-luciferase reagent to each well.

-

Mix gently and immediately measure the luminescence using a plate luminometer. The light signal is transient and should be read within 1-2 minutes.

-

Data Analysis : Subtract the blank reading from all measurements. Plot the standard curve (Relative Light Units vs. ATP concentration) and determine the ATP concentration in the samples from this curve.

Downstream Consequences of Elevated ATP/ADP

The inhibition of NTPDases by this compound and the resulting increase in extracellular ATP and ADP levels have significant downstream biological consequences. Sustained high concentrations of these nucleotides lead to enhanced activation of P2X and P2Y receptors, which can profoundly alter cellular physiology.

-

P2X Receptor Activation : Increased ATP directly gates P2X ion channels, leading to the rapid influx of Na⁺ and Ca²⁺. This can trigger cellular depolarization, activation of calcium-dependent signaling, and in some cases, inflammasome activation (especially via P2X7).[1]

-

P2Y Receptor Activation : Both ATP and ADP activate various G-protein-coupled P2Y receptors, leading to the mobilization of intracellular calcium stores and modulation of adenylyl cyclase activity, impacting a wide range of cellular processes from platelet aggregation (P2Y1, P2Y12) to vasodilation (P2Y2).[1]

This modulation is critical in immunology, where extracellular ATP is considered a "danger signal," and in hemostasis, where ADP is a key mediator of platelet aggregation.

Caption: Downstream signaling effects of NTPDase inhibition by this compound.

Conclusion

This compound is a valuable research tool that functions as a non-selective inhibitor of NTPDases 1, 2, and 3. By preventing the enzymatic degradation of extracellular ATP and ADP, it effectively increases the concentration and prolongs the signaling lifetime of these crucial purinergic mediators. This action allows researchers to probe the downstream consequences of enhanced P2 receptor activation in various biological contexts. The methodologies outlined herein, particularly HPLC with fluorescence detection, provide a robust framework for quantifying the biochemical effects of this compound and other ectonucleotidase inhibitors, furthering our understanding of the complex role of purinergic signaling in health and disease.

References

- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. bmglabtech.com [bmglabtech.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Initial Characterization of PSB069: A Non-selective NTPDase Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and initial pharmacological characterization of PSB069, a non-selective inhibitor of Nucleoside Triphosphate Diphosphohydrolases (NTPDases). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction

This compound, chemically identified as 1-amino-4-(4-chlorophenyl)aminoanthraquinone-2-sulfonic acid sodium salt, has emerged as a valuable tool for studying the physiological and pathophysiological roles of purinergic signaling. It belongs to a class of anthraquinone derivatives that have been investigated for their inhibitory activity against NTPDases. These enzymes play a crucial role in the extracellular nucleotide catabolism, primarily by hydrolyzing ATP and ADP to AMP, thereby modulating the activation of P2 purinergic receptors. The non-selective inhibition of NTPDase isoforms 1, 2, and 3 by this compound allows for the broad investigation of purinergic signaling pathways in various biological systems.

Pharmacological Profile of this compound

The initial characterization of this compound revealed its activity as a competitive inhibitor of rat NTPDase1, NTPDase2, and NTPDase3. The inhibitory constants (Ki) were determined to be in the low micromolar range, indicating a similar potency across these three enzyme subtypes.

| Target Enzyme | Inhibitory Constant (Ki) | Inhibition Type | Species |

| NTPDase1 | 16 µM | Competitive | Rat |

| NTPDase2 | 18 µM | Competitive | Rat |

| NTPDase3 | 17 µM | Competitive | Rat |

Table 1: Inhibitory activity of this compound against rat NTPDase isoforms. Data sourced from Baqi et al., 2009.[1]

Physicochemical Properties

| Property | Value |

| Chemical Name | 1-Amino-4-(4-chlorophenyl)aminoanthraquinone-2-sulfonic acid sodium salt |

| Molecular Formula | C₂₀H₁₂ClN₂NaO₅S |

| Molecular Weight | 450.83 g/mol |

| CAS Number | 78510-31-3 |

| Purity | ≥98% (as determined by HPLC) |

| Solubility | Soluble in DMSO to 100 mM |

Table 2: Physicochemical properties of this compound.

Experimental Protocols

The initial characterization of this compound's inhibitory activity on NTPDases was performed using a capillary electrophoresis (CE) based assay. This method allows for the direct measurement of substrate conversion and product formation.

NTPDase Inhibition Assay using Capillary Electrophoresis

Objective: To determine the inhibitory potency (Ki) of this compound against recombinant rat NTPDase1, NTPDase2, and NTPDase3.

Materials:

-

Recombinant rat NTPDase1, NTPDase2, or NTPDase3 expressed in CHO cells.

-

ATP (substrate)

-

This compound (test compound)

-

Capillary Electrophoresis (CE) system with UV detection

-

Fused-silica capillaries

-

HEPES buffer

Methodology:

-

Enzyme Preparation: Membrane preparations containing the respective recombinant rat NTPDase isoforms were used as the enzyme source.

-

Reaction Mixture: The enzymatic reaction was carried out in a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing CaCl₂ and MgCl₂).

-

Inhibition Assay:

-

A fixed concentration of the substrate (ATP) was incubated with the enzyme preparation in the presence of varying concentrations of this compound.

-

The reaction was initiated by the addition of the enzyme and allowed to proceed for a defined period at 37°C.

-

The reaction was terminated, and the samples were analyzed by capillary electrophoresis.

-

-

Capillary Electrophoresis Analysis:

-

The CE system was used to separate the substrate (ATP) from the product (ADP and AMP).

-

The amount of product formed was quantified by measuring the peak area at a specific UV wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

The percentage of inhibition was calculated for each concentration of this compound.

-

IC₅₀ values were determined by non-linear regression analysis of the concentration-response curves.

-

Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation, assuming a competitive inhibition mechanism.

-

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway

This compound, by inhibiting NTPDases, modulates the purinergic signaling cascade. NTPDases are key enzymes that regulate the concentration of extracellular ATP and ADP, which are agonists for P2 receptors. By blocking their activity, this compound leads to an accumulation of extracellular ATP and ADP, thus prolonging the activation of P2 receptors.

Experimental Workflow for NTPDase Inhibition Assay

The general workflow for determining the inhibitory activity of a compound like this compound against NTPDases is a multi-step process that involves enzyme preparation, the enzymatic reaction, and subsequent analysis.

Conclusion

This compound is a well-characterized, non-selective inhibitor of NTPDase1, 2, and 3. Its competitive mode of action and defined inhibitory constants make it a valuable pharmacological tool for elucidating the complex roles of purinergic signaling in health and disease. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the effective utilization of this compound in research and drug development. This document provides a foundational guide for researchers embarking on studies involving the modulation of NTPDase activity.

References

The Indirect Modulation of P2 Receptor Activation by the NTPDase Inhibitor PSB069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are critical signaling molecules that mediate a wide array of physiological processes through the activation of purinergic P2 receptors. The availability of these signaling molecules is tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). PSB069, an anthraquinone derivative, acts as a non-selective inhibitor of several key NTPDase isoforms. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on P2 receptor activation, and the experimental methodologies used to characterize its activity. By inhibiting the enzymatic degradation of ATP and ADP, this compound indirectly modulates P2 receptor signaling, leading to prolonged and enhanced receptor activation. This guide will serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields who are investigating the therapeutic potential of modulating purinergic signaling pathways.

Introduction to Purinergic Signaling and the Role of NTPDases

Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides and nucleosides. The two main families of purinergic receptors are the P1 receptors, which are activated by adenosine, and the P2 receptors, which are activated by ATP and ADP. P2 receptors are further subdivided into two families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors is crucial in a multitude of physiological processes, including neurotransmission, inflammation, platelet aggregation, and muscle contraction.[1][2][3][4][5]

The concentration of extracellular nucleotides is meticulously controlled by ectonucleotidases, which are cell-surface enzymes that hydrolyze ATP and ADP to adenosine monophosphate (AMP) and subsequently to adenosine. The Nucleoside Triphosphate Diphosphohydrolase (NTPDase) family, particularly NTPDase1 (also known as CD39), NTPDase2, and NTPDase3, are the primary enzymes responsible for the initial steps of this hydrolysis cascade. By regulating the half-life of ATP and ADP in the extracellular space, NTPDases are critical gatekeepers of P2 receptor activation.

This compound: An Inhibitor of NTPDases

This compound is a synthetic compound belonging to the anthraquinone class of chemicals. It has been identified as a non-selective inhibitor of NTPDase1, NTPDase2, and NTPDase3.[6][7][8] Its inhibitory action on these enzymes prevents the breakdown of extracellular ATP and ADP, thereby increasing the local concentration and prolonging the availability of these nucleotides to activate their cognate P2 receptors. This indirect mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of purinergic signaling.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of NTPDase activity. By binding to these enzymes, this compound prevents them from hydrolyzing their natural substrates, ATP and ADP. This leads to an accumulation of these nucleotides in the extracellular environment, resulting in enhanced and sustained activation of P2X and P2Y receptors.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against NTPDase isoforms has been quantified through in vitro enzymatic assays. The key parameter for assessing the potency of an inhibitor is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

| Compound | Target Enzyme | Inhibitory Potency (Ki) | Reference |

| This compound | NTPDase1 | 16 - 18 µM | [6] |

| This compound | NTPDase2 | 16 - 18 µM | [6] |

| This compound | NTPDase3 | 16 - 18 µM | [6] |

Table 1: Inhibitory Potency of this compound against NTPDase Isoforms

Experimental Protocols

The determination of the inhibitory activity of this compound on NTPDases typically involves in vitro enzyme assays using purified or recombinant enzymes. A common method is the malachite green assay, which measures the amount of inorganic phosphate released from the hydrolysis of ATP or ADP.

NTPDase Inhibition Assay (Malachite Green Method)

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound against NTPDase1, 2, and 3.

Materials:

-

Recombinant human or rat NTPDase1, 2, and 3

-

This compound

-

ATP and ADP (substrate)

-

Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

-

Malachite green reagent

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Recombinant NTPDases are diluted to a working concentration in assay buffer.

-

Inhibitor Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to obtain a range of concentrations.

-

Assay Reaction:

-

Add a fixed amount of NTPDase enzyme to each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate (ATP or ADP).

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

-

Measure the absorbance of the colored product using a spectrophotometer at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

-

Impact on P2 Receptor Signaling Pathways

By increasing the availability of ATP and ADP, this compound indirectly potentiates signaling through both P2X and P2Y receptors.

P2X Receptor Signaling

P2X receptors are ion channels that, upon binding ATP, open to allow the influx of cations, primarily Ca2+ and Na+. This leads to membrane depolarization and the initiation of various cellular responses, particularly in excitable cells like neurons and muscle cells. The sustained presence of ATP due to NTPDase inhibition by this compound can lead to prolonged channel opening and enhanced downstream signaling.

P2Y Receptor Signaling

P2Y receptors are GPCRs that couple to different G proteins to activate a variety of intracellular signaling cascades. For example:

-

P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).

-

P2Y12, P2Y13, and P2Y14 receptors primarily couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The increased concentration of ADP, a potent agonist for P2Y1, P2Y12, and P2Y13 receptors, and ATP, an agonist for most P2Y receptors, due to this compound treatment, can significantly amplify these signaling pathways.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for investigating the complex roles of purinergic signaling. Its ability to non-selectively inhibit NTPDase1, 2, and 3 allows for the potentiation of endogenous P2 receptor activation, providing insights into the physiological and pathological processes governed by extracellular nucleotides. For drug development professionals, understanding the indirect modulatory effects of NTPDase inhibitors like this compound is crucial for designing novel therapeutic strategies targeting the purinergic system. Future research may focus on developing more potent and isoform-selective NTPDase inhibitors to allow for a more precise dissection of the roles of individual NTPDase enzymes and their impact on specific P2 receptor-mediated pathways. This could lead to the development of new treatments for a range of conditions, including thrombosis, inflammation, and neurological disorders.[9][10][11][12][13]

References

- 1. Long-term (trophic) purinergic signalling: purinoceptors control cell proliferation, differentiation and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purinergic signalling: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purinergic signalling in neuron–glia interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purinergic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PSB 069 | NTPDase | Tocris Bioscience [tocris.com]

- 9. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

- 10. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enzymatic Inhibition Profile of PSB-069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic inhibition profile of PSB-069, a non-selective inhibitor of several ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). This document details its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to PSB-069 and its Targets

PSB-069 is a small molecule inhibitor that has been characterized as a non-selective antagonist of NTPDase1 (also known as CD39), NTPDase2, and NTPDase3.[1][2][3] These enzymes are cell surface-located ectonucleotidases responsible for the hydrolysis of extracellular nucleoside triphosphates and diphosphates, playing a crucial role in purinergic signaling.[4][5] By inhibiting these enzymes, PSB-069 can modulate the concentration of extracellular ATP, ADP, and AMP, thereby influencing a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer immunity.

Quantitative Inhibition Profile

PSB-069 exhibits inhibitory activity against NTPDase1, NTPDase2, and NTPDase3 with similar potencies. The table below summarizes the available quantitative data for PSB-069 and provides a comparison with other notable NTPDase inhibitors.

| Inhibitor | Target Enzyme(s) | IC50 / Ki Value | Species | Comments |

| PSB-069 | NTPDase1, 2, 3 | Ki = 16-18 µM | Rat | Non-selective inhibitor with similar potency against all three enzymes.[1] |

| ARL67156 | NTPDase1, 3 | Ki = 11 µM (NTPDase1), 18 µM (NTPDase3) | Not Specified | A competitive inhibitor of NTPDase1 and NTPDase3.[1] |

| PSB-06126 | NTPDase1, 2, 3 | Ki = 0.33 µM (rat NTPDase1), 19.1 µM (rat NTPDase2), 2.22 µM (rat NTPDase3); IC50 = 7.76 µM (human NTPDase3) | Rat, Human | A selective NTPDase inhibitor with varied potency across different isoforms and species.[1] |

| NTPDase-IN-2 | h-NTPDase-2, h-NTPDase-8 | IC50 = 0.04 µM (h-NTPDase-2), 2.27 µM (h-NTPDase-8) | Human | A selective, non-competitive inhibitor of human NTPDase2.[1] |

| h-NTPDase-IN-1 | h-NTPDase1, h-NTPDase3 | IC50 = 2.88 µM (h-NTPDase1), 0.72 µM (h-NTPDase3) | Human | An inhibitor of human NTPDase1 and NTPDase3.[1] |

Signaling Pathway Modulation

NTPDases are key regulators of the purinergic signaling cascade, which involves the activation of P1 (adenosine) and P2 (ATP/ADP) receptors. By hydrolyzing ATP and ADP, NTPDases control the availability of these signaling molecules. The inhibition of NTPDase1, 2, and 3 by PSB-069 leads to an accumulation of extracellular ATP and ADP, which can have pro-inflammatory and anti-tumor effects.

Experimental Protocols

The enzymatic activity of NTPDases and the inhibitory effect of compounds like PSB-069 can be determined using various biochemical assays. The two most common methods are the Malachite Green Assay and Capillary Electrophoresis.

Malachite Green Assay

This colorimetric method quantifies the inorganic phosphate (Pi) released during the hydrolysis of ATP or ADP by NTPDases.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically.[6]

Materials:

-

NTPDase enzyme source (recombinant or cell-based)

-

Substrate solution (ATP or ADP)

-

PSB-069 or other inhibitors

-

Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor (PSB-069) in the assay buffer.

-

In a 96-well plate, add the enzyme and the inhibitor solution. Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (ATP or ADP).

-

Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding the Malachite Green reagent.

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at approximately 620-640 nm using a microplate reader.[7][8]

-

Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated wells to the control (no inhibitor) wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Capillary Electrophoresis (CE) Assay

This method allows for the direct measurement of the substrate and product of the enzymatic reaction, providing a highly sensitive and accurate assessment of enzyme activity and inhibition.

Principle: CE separates charged molecules based on their electrophoretic mobility in a capillary filled with a buffer solution. This allows for the quantification of the substrate (ATP/ADP) and the product (ADP/AMP) of the NTPDase reaction.[9][10]

Materials:

-

Capillary electrophoresis instrument with a UV detector

-

Fused-silica capillary

-

NTPDase enzyme source

-

Substrate solution (ATP or ADP)

-

PSB-069 or other inhibitors

-

Running buffer (e.g., phosphate buffer)

-

Internal standard (e.g., UMP)

Procedure:

-

Prepare the reaction mixture containing the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Incubate the mixture for a defined period at 37°C.

-

Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

-

Inject a small volume of the reaction mixture into the capillary.

-

Apply a voltage to initiate the electrophoretic separation.

-

Detect the separated substrate and product peaks using a UV detector at a specific wavelength (e.g., 210 nm or 254 nm).

-

Quantify the peak areas of the substrate and product, normalized to the internal standard.

-

Calculate the enzyme activity and the percentage of inhibition.

-

Determine the IC50 value as described for the Malachite Green Assay.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing NTPDase inhibitors like PSB-069.

Conclusion

PSB-069 is a valuable tool for studying the roles of NTPDase1, 2, and 3 in various physiological and pathological contexts. Its non-selective inhibition profile allows for the broad blockade of extracellular ATP and ADP hydrolysis. The experimental protocols and workflows detailed in this guide provide a framework for the further characterization of PSB-069 and the discovery of novel NTPDase inhibitors. A thorough understanding of the enzymatic inhibition profile of such compounds is crucial for the development of new therapeutic strategies targeting the purinergic signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. PSB 069 | NTPDase | Tocris Bioscience [tocris.com]

- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]

- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. interchim.fr [interchim.fr]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of the NTPDase Inhibitor PSB-069

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of PSB-069, a non-selective inhibitor of Nucleoside Triphosphate Diphosphohydrolases (NTPDases). It details its mechanism of action, quantitative inhibitory data, and its applications in fundamental research, particularly in the fields of thrombosis and inflammation.

Introduction to NTPDases and Purinergic Signaling

Extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are critical signaling molecules that regulate a vast array of physiological processes through the activation of purinergic P2 receptors.[1][2][3] The concentration and duration of these signals are tightly controlled by a family of cell surface enzymes known as ectonucleotidases.[2]

The Nucleoside Triphosphate Diphosphohydrolase (NTPDase) family, particularly the cell-surface-located NTPDase1 (also known as CD39), NTPDase2, NTPDase3, and NTPDase8, plays a pivotal role in terminating P2 receptor signaling by sequentially hydrolyzing ATP and ADP to adenosine monophosphate (AMP).[4][5] This enzymatic activity is crucial for maintaining vascular homeostasis, modulating immune responses, and preventing thrombosis.[4][6][7] Dysregulation of NTPDase activity is implicated in various pathological conditions, including inflammatory vascular diseases, making these enzymes attractive therapeutic targets.[4][8][9]

PSB-069: A Non-Selective NTPDase Inhibitor

PSB-069 is a chemical tool used in basic research to probe the function of NTPDases. As a non-selective inhibitor, it blocks the activity of several NTPDase isoforms, leading to an accumulation of extracellular ATP and ADP.[9] This allows researchers to study the downstream consequences of enhanced purinergic signaling in various experimental models.

Quantitative Data: Inhibitory Activity of PSB-069

The following table summarizes the reported inhibitory constants for PSB-069 against rat NTPDase isoforms. This data is crucial for designing experiments and interpreting results.

| Target Enzyme | Species | Inhibitory Constant (Kᵢ) | Notes |

| NTPDase1 | Rat | ~16-18 µM | Potent, non-selective inhibition.[9] |

| NTPDase2 | Rat | ~16-18 µM | Similar potency to its inhibition of NTPDase1.[9] |

| NTPDase3 | Rat | ~16-18 µM | Demonstrates non-selective profile.[9] |

Table 1: Inhibitory potency of PSB-069 against various NTPDase isoforms. Data reflects the non-selective nature of the compound.

Mechanism of Action and Signaling Pathway

PSB-069 exerts its effects by blocking the catalytic activity of NTPDases. This inhibition prevents the hydrolysis of extracellular ATP and ADP, leading to their prolonged availability and increased activation of P2 receptors on platelets, endothelial cells, and immune cells. This enhanced signaling can significantly impact physiological processes like platelet aggregation and inflammation.[4][6][8]

The following diagram illustrates the central role of NTPDases in purinergic signaling and the mechanism of inhibition by PSB-069.

References

- 1. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thrombo-Inflammation: A Focus on NTPDase1/CD39 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thrombo-Inflammation: A Focus on NTPDase1/CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro NTPDase Activity Assay Using PSB069

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1] These enzymes are involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and cancer, making them attractive targets for drug development.[2][3] PSB069 is a non-selective inhibitor of several NTPDase isoforms, specifically NTPDase1, 2, and 3.[2] This document provides a detailed protocol for an in vitro assay to determine the activity of NTPDases and their inhibition by this compound using a colorimetric malachite green-based method.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against different NTPDase isoforms is a critical parameter for in vitro studies. The following table summarizes the reported inhibition constants (Ki) for this compound against rat NTPDase1, NTPDase2, and NTPDase3.

| NTPDase Isoform | Inhibitor | Ki (µM) |

| NTPDase1 (rat) | This compound | 16 - 18 |

| NTPDase2 (rat) | This compound | 16 - 18 |

| NTPDase3 (rat) | This compound | 16 - 18 |

Table 1: Inhibitory constants (Ki) of this compound for rat NTPDase isoforms. Data from MedchemExpress.[2]

Experimental Protocols

This section outlines the detailed methodology for measuring NTPDase activity and its inhibition by this compound. The protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from the hydrolysis of ATP using the Malachite Green assay.[4][5][6]

Materials and Reagents

-

Recombinant human or rat NTPDase1, NTPDase2, or NTPDase3

-

This compound (Tocris Bioscience or other supplier)

-

Adenosine 5'-triphosphate (ATP) disodium salt

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

Calcium chloride (CaCl2)

-

Magnesium chloride (MgCl2)

-

Dimethyl sulfoxide (DMSO)

-

Malachite Green reagent

-

Ammonium molybdate

-

Sodium citrate

-

Phosphate standard solution (e.g., KH2PO4)

-

96-well microplates

-

Microplate reader

Solution Preparation

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 2 mM CaCl2 and 2 mM MgCl2.

-

Enzyme Solution: Prepare a working solution of the recombinant NTPDase enzyme in Assay Buffer to a final concentration that results in a linear rate of phosphate release during the assay incubation time. The optimal concentration should be determined empirically.

-

Substrate Solution: Prepare a stock solution of ATP in deionized water and determine its concentration spectrophotometrically. Dilute the ATP stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Inhibitor Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in Assay Buffer to obtain a range of working concentrations for the inhibition assay.

-

Malachite Green Reagent: Prepare the Malachite Green working solution according to the manufacturer's instructions or as described in the literature. This typically involves mixing solutions of Malachite Green hydrochloride, ammonium molybdate, and a stabilizer like polyvinyl alcohol in an acidic medium.

-

Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard solution in Assay Buffer to generate a standard curve for the determination of phosphate concentration.

Assay Procedure

-

Enzyme Inhibition Pre-incubation:

-

Add 10 µL of the appropriate this compound working solution (or vehicle control, e.g., Assay Buffer with the same final concentration of DMSO) to the wells of a 96-well microplate.

-

Add 20 µL of the NTPDase enzyme solution to each well.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

Add 20 µL of the ATP substrate solution to each well to initiate the reaction. The final reaction volume will be 50 µL.

-

Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

-

-

Termination of the Reaction and Color Development:

-

Stop the enzymatic reaction by adding 50 µL of the Malachite Green reagent to each well.

-

Incubate the plate at room temperature for 15-20 minutes to allow for color development.

-

Optionally, add 10 µL of a sodium citrate solution to stabilize the color.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength between 620 and 660 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.

-

Determine the concentration of phosphate produced in each experimental well by interpolating from the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

NTPDase Signaling Pathway and Inhibition by this compound

Caption: NTPDase signaling pathway and its inhibition by this compound.